molecular formula C8H6S B1278396 (Ethynylsulfanyl)benzene CAS No. 6228-98-4

(Ethynylsulfanyl)benzene

Cat. No. B1278396
CAS RN: 6228-98-4
M. Wt: 134.2 g/mol
InChI Key: KTDJFTDAVHPTDO-UHFFFAOYSA-N
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Description

(Ethynylsulfanyl)benzene, also known as ethynyl phenyl sulfide, is a chemical compound with the molecular formula C8H6S . It has an average mass of 134.198 Da and a monoisotopic mass of 134.019012 Da .


Molecular Structure Analysis

(Ethynylsulfanyl)benzene has a molecular structure represented by the InChI code 1S/C8H6S/c1-2-9-8-6-4-3-5-7-8/h1,3-7H . This indicates that the molecule consists of a benzene ring with an ethynyl (C≡CH) and a sulfanyl (SH) group attached .

Scientific Research Applications

  • Pedagogical Applications in Science Education :

    • A study by Sarıbaş and Ceyhan (2015) highlights the use of the Benzene Ring Heuristic as a pedagogical tool in science education. This approach aids in improving pre-service science teachers' understanding of scientific practices, integrating them into lesson planning and teaching (Sarıbaş & Ceyhan, 2015).
  • Environmental Applications :

    • Research by Derakhshan-Nejad et al. (2020) investigated the removal of ethyl benzene vapor, a volatile organic compound, using TiO2 nanoparticles immobilized on ZSM-5 zeolite under UV radiation. This method showed promise for air purification (Derakhshan-Nejad et al., 2020).
  • Analytical Chemistry and Monitoring :

    • A study by Baimatova et al. (2016) developed a simpler, low-budget, and accurate method for quantifying BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes) in ambient air, which is crucial for environmental monitoring and health risk assessments (Baimatova et al., 2016).
  • Chemical Synthesis and Characterization :

    • Suzuki et al. (2015) described a method for the programmed synthesis of hexaarylbenzenes with various substituents, which expands the structural diversity and potential applications of benzene derivatives in chemical synthesis (Suzuki et al., 2015).
  • Photoluminescence and Material Science :

    • Research by Beppu et al. (2015) presented a novel architecture for green fluorophores based on benzene, demonstrating high fluorescence emission and photostability. This has implications for imaging applications and the development of luminescent materials (Beppu et al., 2015).

properties

IUPAC Name

ethynylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S/c1-2-9-8-6-4-3-5-7-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDJFTDAVHPTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449089
Record name (ethynylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ethynylsulfanyl)benzene

CAS RN

6228-98-4
Record name (ethynylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kim, I Hwang, S Ryu, K Han, Y Kwon - Applied Biological Chemistry, 2023 - Springer
… To a stirred solution of crude ethynylsulfanyl-benzene 9—carried out from compound 7 (17.0 mL, 11.7 g, 0.120 mol, 1.20 equiv.) without any purification—in CH 2 Cl 2 (500 mL) was …
Number of citations: 5 link.springer.com

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